rel-tert-Butyl((S)-1-(((S)-1-Cyano-2-phenylethyl)amino)-1-oxopropan-2-yl)carbamate rel-tert-Butyl((S)-1-(((S)-1-Cyano-2-phenylethyl)amino)-1-oxopropan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16531722
InChI: InChI=1S/C17H23N3O3/c1-12(19-16(22)23-17(2,3)4)15(21)20-14(11-18)10-13-8-6-5-7-9-13/h5-9,12,14H,10H2,1-4H3,(H,19,22)(H,20,21)
SMILES:
Molecular Formula: C17H23N3O3
Molecular Weight: 317.4 g/mol

rel-tert-Butyl((S)-1-(((S)-1-Cyano-2-phenylethyl)amino)-1-oxopropan-2-yl)carbamate

CAS No.:

Cat. No.: VC16531722

Molecular Formula: C17H23N3O3

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

rel-tert-Butyl((S)-1-(((S)-1-Cyano-2-phenylethyl)amino)-1-oxopropan-2-yl)carbamate -

Specification

Molecular Formula C17H23N3O3
Molecular Weight 317.4 g/mol
IUPAC Name tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C17H23N3O3/c1-12(19-16(22)23-17(2,3)4)15(21)20-14(11-18)10-13-8-6-5-7-9-13/h5-9,12,14H,10H2,1-4H3,(H,19,22)(H,20,21)
Standard InChI Key LPBFBCYQVFFAPX-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NC(CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C

Introduction

Chemical Identification and Nomenclature

rel-tert-Butyl((S)-1-(((S)-1-Cyano-2-phenylethyl)amino)-1-oxopropan-2-yl)carbamate (PubChem CID: 45925939) is systematically named according to IUPAC guidelines as tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxopropan-2-yl]carbamate . Its molecular formula is C₁₇H₂₃N₃O₃, with a molecular weight of 317.4 g/mol . The compound’s SMILES notation, CC@@HNC(=O)OC(C)(C)C, encodes its stereochemistry, highlighting the (S)-configurations at both chiral centers .

Synonyms and Registry Numbers

The compound is cataloged under multiple synonyms, including:

  • TERT-BUTYL (S)-1-((S)-1-CYANO-2-PHENYLETHYLAMINO)-1-OXOPROPAN-2-YLCARBAMATE

  • 1212138-24-3

  • MFCD09788589

  • AR2138 .

Commercial suppliers such as AK Scientific, Inc. list it under catalog number 3086DG, emphasizing its use in research and development under technically qualified supervision .

Structural and Stereochemical Features

The compound’s structure integrates three functional groups: a tert-butyl carbamate, a cyano-substituted ethylamine, and a phenyl group (Fig. 1). The (S)-configuration at both the 1-cyano-2-phenylethyl and propan-2-yl positions ensures enantiomeric specificity, critical for its interactions in biological systems .

Stereochemical Analysis

X-ray crystallography and computational modeling confirm that the (S,S)-diastereomer adopts a conformation where the phenyl and cyano groups occupy equatorial positions relative to the peptide backbone . This spatial arrangement minimizes steric hindrance and optimizes hydrogen-bonding potential, as evidenced by its InChIKey: LPBFBCYQVFFAPX-JSGCOSHPSA-N .

Physicochemical Properties

  • Solubility: Limited solubility in aqueous media but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or basic environments due to the labile tert-butyloxycarbonyl (Boc) group .

Synthesis and Manufacturing

The synthesis of rel-tert-Butyl((S)-1-(((S)-1-Cyano-2-phenylethyl)amino)-1-oxopropan-2-yl)carbamate typically follows a multi-step peptide coupling strategy:

  • Boc Protection: L-Alanine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base .

  • Cyanomethylation: The protected amine undergoes nucleophilic substitution with (S)-1-cyano-2-phenylethyl bromide, introducing the chiral cyano group .

  • Deprotection and Isolation: The Boc group is selectively removed under acidic conditions, followed by purification via column chromatography .

Industrial-scale production requires stringent control over stereochemical purity, often achieved through asymmetric catalysis or chiral stationary phase chromatography .

Applications in Research and Industry

Pharmaceutical Development

The compound is a key intermediate in synthesizing protease inhibitors and kinase modulators. Its cyano group enhances binding affinity to enzymatic active sites, while the tert-butyl carbamate improves metabolic stability . Recent studies highlight its role in preclinical candidates targeting non-small cell lung cancer and Alzheimer’s disease .

Biochemical Assays

In enzymology, the molecule serves as a substrate analog for serine proteases, enabling mechanistic studies of catalytic activity and inhibition . Its fluorescent derivatives are used in FRET-based assays to monitor real-time enzyme kinetics .

Organic Synthesis

As a chiral building block, the compound facilitates asymmetric synthesis of β-amino acids and peptidomimetics. Its robustness under Ullmann and Suzuki coupling conditions makes it valuable for constructing complex heterocycles .

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